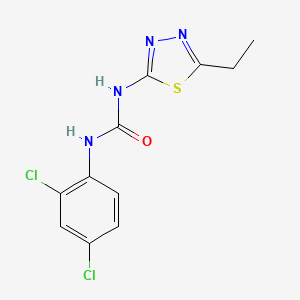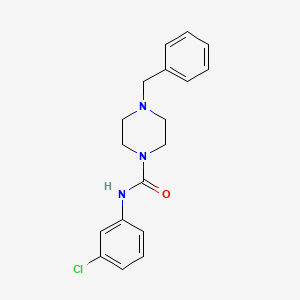![molecular formula C17H26N2O B5830485 2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B5830485.png)
2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide, also known as piperine, is a natural alkaloid found in black pepper plants. It has been used for centuries in traditional medicine for its various pharmacological properties. In recent years, piperine has gained significant attention in the scientific community due to its potential therapeutic applications, especially in the field of drug discovery.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide is complex and involves multiple pathways. It has been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathways. Piperine has also been shown to interact with various receptors, including the transient receptor potential vanilloid type 1 (TRPV1) and the serotonin receptor.
Biochemical and Physiological Effects
Piperine has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and modulation of cellular signaling pathways. It has also been shown to enhance the bioavailability of various drugs and nutrients by inhibiting drug-metabolizing enzymes and increasing absorption in the gastrointestinal tract.
Avantages Et Limitations Des Expériences En Laboratoire
Piperine has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. However, it also has some limitations, such as its low solubility in water and potential toxicity at high doses.
Orientations Futures
Piperine has significant potential for drug discovery and development. Future studies should focus on elucidating the mechanisms of action of 2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide and its potential therapeutic applications. Additionally, further research is needed to determine the optimal dosage and safety profile of 2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide for clinical use. Finally, the development of novel delivery systems for 2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide could enhance its bioavailability and therapeutic efficacy.
Méthodes De Synthèse
Piperine can be synthesized through various methods, including extraction from black pepper, chemical synthesis, and microbial fermentation. The most common method is the extraction of 2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide from black pepper using solvents such as ethanol or acetone. Chemical synthesis involves the reaction of piperidine with 4-(1-bromoethyl)benzene, followed by further reactions to obtain 2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide. Microbial fermentation of 2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide can be achieved using fungal strains such as Aspergillus niger or Penicillium chrysogenum.
Applications De Recherche Scientifique
Piperine has been extensively studied for its various pharmacological properties, including anti-inflammatory, antioxidant, anticancer, antidiabetic, and neuroprotective effects. It has also been shown to enhance the bioavailability of various drugs by inhibiting drug-metabolizing enzymes and increasing absorption in the gastrointestinal tract.
Propriétés
IUPAC Name |
2,2-dimethyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-17(2,3)16(20)18-15-9-7-14(8-10-15)13-19-11-5-4-6-12-19/h7-10H,4-6,11-13H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGKYGFQKMRWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5830423.png)


![4-oxo-3-(2-oxo-2-phenylethyl)-3,4,6,7,8,9-hexahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B5830453.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5830461.png)
![4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5830467.png)
![6-(2,5-dimethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5830470.png)


![4-(2,4-dichlorophenoxy)-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B5830500.png)
![N-[4-(2-acetyl-3-oxo-1-buten-1-yl)phenyl]butanamide](/img/structure/B5830515.png)

![2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5830528.png)